molecular formula C12H9N3 B13956802 2-Amino-5-(4-pyridinyl)benzonitrile

2-Amino-5-(4-pyridinyl)benzonitrile

Cat. No.: B13956802
M. Wt: 195.22 g/mol
InChI Key: HNIQRZPJVPHCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-pyridinyl)benzonitrile is an organic compound that belongs to the class of aromatic amines and nitriles. It features a benzene ring substituted with an amino group and a nitrile group, along with a pyridine ring attached to the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-pyridinyl)benzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-pyridinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

Scientific Research Applications

2-Amino-5-(4-pyridinyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-pyridinyl)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-Amino-2-(4-pyridinyl)benzonitrile
  • 2-Amino-4-(4-pyridinyl)benzonitrile
  • 2-Amino-5-(3-pyridinyl)benzonitrile

Comparison: 2-Amino-5-(4-pyridinyl)benzonitrile is unique due to the specific positioning of the amino and nitrile groups on the benzene ring and the attachment of the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and binding characteristics, which can be leveraged in targeted research and development .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-amino-5-pyridin-4-ylbenzonitrile

InChI

InChI=1S/C12H9N3/c13-8-11-7-10(1-2-12(11)14)9-3-5-15-6-4-9/h1-7H,14H2

InChI Key

HNIQRZPJVPHCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.